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Compound of Interest

Compound Name: (S)-Pantoprazole-d6

Cat. No.: B12417617 Get Quote

This guide provides a detailed comparison of the bioequivalence between generic and brand-

name pantoprazole tablets, presenting key pharmacokinetic data from multiple studies. The

information is intended for researchers, scientists, and professionals in drug development,

offering insights into the regulatory standards and scientific validation behind generic drug

approval.

Introduction
Pantoprazole is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by

irreversibly binding to the (H+, K+)-ATPase enzyme system on the surface of gastric parietal

cells.[1][2] This mechanism inhibits both basal and stimulated acid production, making

pantoprazole a widely prescribed treatment for acid-related conditions such as

gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] For a generic drug to be

approved, it must demonstrate bioequivalence to its brand-name counterpart, ensuring

comparable safety and efficacy.[3][4] This is typically established by comparing

pharmacokinetic parameters to ensure that the rate and extent of drug absorption are not

significantly different.[5][6]

Comparative Pharmacokinetic Data
Bioequivalence is determined by comparing key pharmacokinetic parameters, primarily the

area under the plasma concentration-time curve (AUC) and the maximum plasma

concentration (Cmax). Regulatory agencies like the FDA and EMA require that the 90%

confidence interval (CI) for the ratio of the geometric means of these parameters for the test
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(generic) and reference (brand-name) products fall within the acceptance range of 80% to

125%.[5][7][8]

Below are summaries of pharmacokinetic data from various studies comparing generic and

brand-name 40 mg pantoprazole tablets.

Table 1: Bioequivalence Study of Pantoprazole Formulations (Test vs. Reference)[7]

Pharmacokinetic
Parameter

Test Formulation
(Mean ± SD)

Reference
Formulation (Mean
± SD)

Ratio of Geometric
Means (90% CI)

AUC0-∞ (ng·hr/mL) 23907.75 ± 5745.31 26369.31 ± 5965.38
90.21% (83.69% -

97.24%)

Cmax (ng/mL) 4057.04 ± 914.97 3708.00 ± 720.75
108.68% (100.21% -

117.86%)

AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax:

Maximum plasma concentration.

Table 2: Bioequivalence Study of Pantoprazole Sodium Enteric-Coated Capsules (Test vs.

Reference)[9]

Pharmacokinetic
Parameter

Test Formulation
(Mean ± SD)

Reference
Formulation (Mean
± SD)

Relative
Bioavailability

AUC0-t (mg·h·L⁻¹) 8.478 ± 4.493 8.460 ± 4.293 100.0% ± 9.0%

Cmax (mg·L⁻¹) 2.969 ± 0.616 2.961 ± 0.493 -

tmax (h) 3.083 ± 0.393 3.028 ± 0.436 -

t1/2 (h) 1.875 ± 0.636 1.860 ± 0.785 -

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable

concentration. tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life.
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Table 3: Bioequivalence Study of Pantoprazole Tablets Under Fasting and Fed Conditions (Test

vs. Reference)[10]

Condition
Pharmacokinetic
Parameter

90% Confidence Interval of
the Ratio

Fasting AUC0-t Within 80.00% - 125.00%

AUC0-∞ Within 80.00% - 125.00%

Cmax Within 80.00% - 125.00%

Fed AUC0-t Within 80.00% - 125.00%

AUC0-∞ Within 80.00% - 125.00%

Cmax Within 80.00% - 125.00%

These studies consistently demonstrate that the pharmacokinetic profiles of the tested generic

pantoprazole formulations are equivalent to their respective brand-name counterparts, meeting

the stringent requirements for bioequivalence.[8][10][11]

Experimental Protocols
The methodologies employed in bioequivalence studies for pantoprazole are standardized to

ensure the reliability and comparability of results.

Study Design
The typical design for a pantoprazole bioequivalence study is a randomized, open-label, single-

dose, two-period, two-sequence crossover trial.[10][11] This design allows each subject to

serve as their own control, minimizing variability. Studies are often conducted under both

fasting and fed conditions, as food can affect the absorption of pantoprazole.[8][11][12] A

washout period of at least 7 days is maintained between the two treatment periods to ensure

complete elimination of the drug from the body.[10][13]

Study Population
Studies are conducted in healthy adult volunteers, typically ranging in age from 18 to 55 years.

[10][13] Subjects undergo a comprehensive health screening to ensure they have no
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underlying medical conditions that could interfere with the study outcomes.[8]

Drug Administration and Blood Sampling
A single oral dose of the test or reference pantoprazole tablet (commonly 40 mg) is

administered to subjects with a standardized volume of water after an overnight fast.[10][14]

For studies under fed conditions, the drug is administered after a standardized high-fat, high-

calorie breakfast.[10][11]

Serial blood samples are collected at predetermined time points before and after drug

administration, typically over a 24 to 36-hour period.[8][11] Plasma is separated from the blood

samples and stored frozen until analysis.

Analytical Method
The concentration of pantoprazole in plasma samples is determined using a validated high-

performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[13]

[15][16] This technique offers high sensitivity and specificity for quantifying drug concentrations.

[15][16] The method is validated for linearity, accuracy, precision, and recovery according to

international guidelines.[15][17]

Visualizations
Mechanism of Action of Pantoprazole
Pantoprazole acts by inhibiting the final step in gastric acid secretion. The following diagram

illustrates the signaling pathway.
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Caption: Mechanism of action of pantoprazole in a gastric parietal cell.

Bioequivalence Study Workflow
The process for conducting a typical bioequivalence study is outlined in the workflow diagram

below.
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Caption: Standard workflow for a two-period crossover bioequivalence study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Bioequivalence of Generic vs. Brand-Name
Pantoprazole: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12417617#bioequivalence-assessment-of-generic-
vs-brand-name-pantoprazole-tablets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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